molecular formula C14H15Cl2N3O2 B15320227 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole

3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole

Cat. No.: B15320227
M. Wt: 328.2 g/mol
InChI Key: SNUVNTFOEHWABV-UHFFFAOYSA-N
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Description

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol is a complex organic compound with a molecular formula of C14H15Cl2N3O2 and a molecular weight of 328.2

Preparation Methods

The synthesis of 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol typically involves multiple steps. One common method involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction conditions often include the use of solvents like dichloromethane and methanol, and the process is carried out at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.

    Substitution: The chlorocyclopropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including agricultural fungicides like prothioconazole.

    Biology: The compound’s structural features make it a valuable tool in studying enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to specific active sites, inhibiting enzyme activity or modulating receptor function. The chlorocyclopropyl group may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar compounds to 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol include:

    2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound shares the chlorocyclopropyl and triazole features but differs in the phenolic substitution.

    1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: This compound is an intermediate in the synthesis of prothioconazole and has similar structural elements.

    2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole: Another related compound with similar functional groups but different substitution patterns.

The uniqueness of 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

IUPAC Name

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol

InChI

InChI=1S/C14H15Cl2N3O2/c15-12-2-1-11(20)5-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2

InChI Key

SNUVNTFOEHWABV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(CC2=C(C=CC(=C2)O)Cl)(CN3C=NC=N3)O)Cl

Origin of Product

United States

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